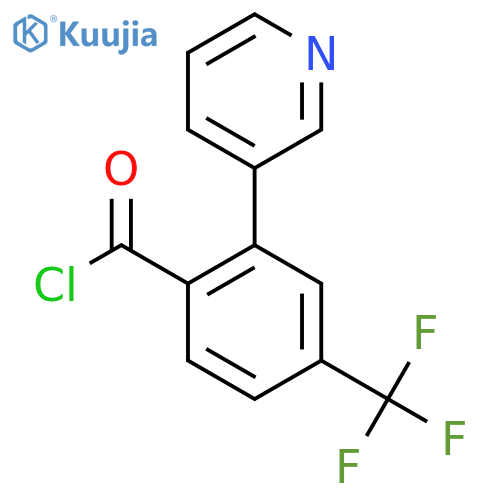Cas no 1214357-40-0 (2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride)

1214357-40-0 structure
商品名:2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride
CAS番号:1214357-40-0
MF:C13H7ClF3NO
メガワット:285.648992776871
CID:4984979
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride
-
- インチ: 1S/C13H7ClF3NO/c14-12(19)10-4-3-9(13(15,16)17)6-11(10)8-2-1-5-18-7-8/h1-7H
- InChIKey: SWDOFEJXUIRIOY-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=CC(C(F)(F)F)=CC=1C1C=NC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 334
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 30
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006533-250mg |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |
1214357-40-0 | 97% | 250mg |
$489.60 | 2023-09-04 | |
| Alichem | A013006533-1g |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |
1214357-40-0 | 97% | 1g |
$1534.70 | 2023-09-04 | |
| Alichem | A013006533-500mg |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |
1214357-40-0 | 97% | 500mg |
$798.70 | 2023-09-04 |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1214357-40-0 (2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride) 関連製品
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
